Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,4-diethoxybenzoyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium carbonate. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and receptor modulators.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, the compound may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate include:
- Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
- Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the 3,4-diethoxybenzoyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(3,4-diethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-4-23-15-8-7-14(13-16(15)24-5-2)17(21)19-9-11-20(12-10-19)18(22)25-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
InChI Key |
JMODSGYHVVYZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC)OCC |
Origin of Product |
United States |
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